3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance that is stored at an inert atmosphere, 2-8°C .
Synthesis Analysis
The synthesis of this compound can be done in several ways. One of the most commonly used methods is the Suzuki-Miyaura reaction. This method involves a reaction between aryl iodide and aryl boronic acid in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The InChI code for this compound is 1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H .Chemical Reactions Analysis
This compound can be used in the synthesis of various compounds. For example, it can be used to synthesize Schiff base, which is a sub-class of imine (ketimines or aldimines) .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 219.01 . It is stored at an inert atmosphere, 2-8°C .Scientific Research Applications
Synthesis of Vanillin and Lignin Oxidation
Research on the synthesis of vanillin, a closely related aromatic aldehyde, illustrates the importance of halogenated benzaldehydes in the pharmaceutical, perfumery, and food flavoring industries. The synthesis method for vanillin is a testament to the utility of such compounds in creating valuable intermediates for various applications (Tan Ju & Liao Xin, 2003). Moreover, catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde highlights the role of these compounds in converting biomass into chemically valuable products, showcasing the potential for sustainable chemical synthesis (V. Tarabanko & N. Tarabanko, 2017).
Facile Synthesis of Isoxazolone Derivatives
Isoxazolone derivatives, which show significant biological and medicinal properties, can be synthesized through reactions involving aromatic aldehydes. This research demonstrates the versatility of aromatic aldehydes in facilitating the synthesis of compounds with potential pharmaceutical applications (Rima Laroum et al., 2019).
Synthesis of Fluorinated Biphenyl
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the critical role of halogenated compounds in medicinal chemistry. The development of practical synthesis methods for such intermediates is crucial for large-scale production (Yanan Qiu et al., 2009).
Antimalarial Activity of Marine-derived Natural Products
The isolation of aromatic compounds from marine organisms, demonstrating significant and selective in vitro antimalarial activity, underscores the potential of natural and synthetically modified aromatic aldehydes in drug discovery and development (A. Wright et al., 1996).
Safety and Hazards
The safety information for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their reactive nature .
Mode of Action
For instance, the bromine atom on the benzene ring can participate in Suzuki coupling reactions under palladium catalysis . The aldehyde group (-CHO) is also highly reactive and can undergo nucleophilic addition reactions .
Biochemical Pathways
It’s known that halogenated benzaldehydes can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
It’s known that halogenated benzaldehydes generally have high gi absorption and can permeate the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Halogenated benzaldehydes can have various effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .
Biochemical Analysis
Biochemical Properties
The chemical reactivity of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde is primarily centered on the halogen atoms and the aldehyde group in its structure . The bromine atom on the benzene ring can undergo Suzuki coupling reactions under the catalysis of palladium with organoboronic acid compounds . It can undergo nucleophilic addition reactions under the attack of common nucleophiles such as formate reagents, organolithium reagents, etc., to obtain the corresponding benzyl alcohol derivatives .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For example, in the presence of N-bromosuccinimide (NBS), the bromine atom can be replaced by a succinimidyl radical, leading to the formation of a benzyl radical .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWJLDTMGYWFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631002 | |
Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178546-34-4 | |
Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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